2-Amino-N(6)-methyl-N(6)-hydroxyadenine
Overview
Description
2-Amino-N(6)-methyl-N(6)-hydroxyadenine is a synthetic derivative of adenine, a fundamental component of nucleic acids. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure, featuring an amino group, a methyl group, and a hydroxy group attached to the adenine core, imparts distinct chemical properties that can be exploited for various scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine typically involves multi-step organic reactions. One common method starts with adenine as the precursor. The amino group at the 2-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source. The methylation at the N(6) position can be achieved using methyl iodide or a similar methylating agent under basic conditions. The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or specific hydroxylating enzymes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate large volumes and often employ continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. Quality control measures, including chromatography and spectroscopy, are implemented to monitor the synthesis process and ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N(6)-methyl-N(6)-hydroxyadenine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-Amino-N(6)-methyl-N(6)-oxo-adenine.
Reduction: Formation of 2-Amino-N(6)-methyl-adenine.
Substitution: Formation of various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N(6)-methyl-N(6)-hydroxyadenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in nucleic acid interactions and potential as a probe in DNA and RNA research.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting normal base pairing and potentially inhibiting replication and transcription processes. It may also act as an inhibitor of specific enzymes involved in nucleic acid metabolism, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N(6)-methyladenine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Amino-N(6)-hydroxyadenine: Lacks the methyl group, which may affect its binding affinity and specificity in biological systems.
N(6)-Methyl-N(6)-hydroxyadenine:
Uniqueness
2-Amino-N(6)-methyl-N(6)-hydroxyadenine is unique due to the presence of all three functional groups (amino, methyl, and hydroxy) on the adenine core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with nucleic acids and enzymes sets it apart from similar compounds.
Properties
IUPAC Name |
N-(2-amino-7H-purin-6-yl)-N-methylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-12(13)5-3-4(9-2-8-3)10-6(7)11-5/h2,13H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOTFRGFOLZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=C1NC=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209000 | |
Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-49-1 | |
Record name | N6-Hydroxy-N6-methyl-9H-purine-2,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60254-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N(6)-methyl-N(6)-hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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